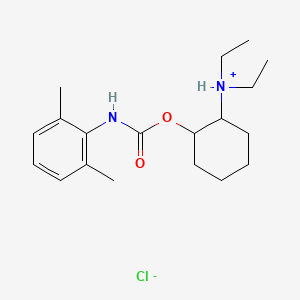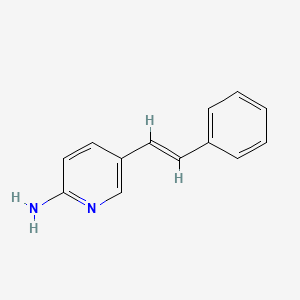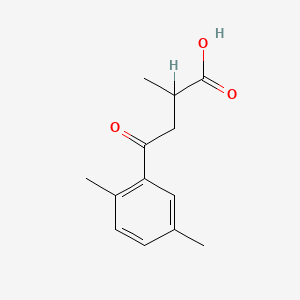
Tert-butyl 5,6-dibromo-2,4-difluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,6-dibromo-2,4-difluoronicotinate is a chemical compound with the molecular formula C11H10Br2F2NO2 It is a derivative of nicotinic acid, featuring bromine and fluorine substitutions on the aromatic ring, along with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-dibromo-2,4-difluoronicotinate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a nicotinic acid derivative, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,6-dibromo-2,4-difluoronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Oxidation Reactions: Oxidative conditions can modify the aromatic ring or the ester group.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Tert-butyl 5,6-dibromo-2,4-difluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5,6-dibromo-2,4-difluoronicotinate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5,6-dibromo-2,4-difluorobenzoate
- Tert-butyl 5,6-dibromo-2,4-difluoropyridine-3-carboxylate
- Tert-butyl 5,6-dibromo-2,4-difluorophenylacetate
Uniqueness
Tert-butyl 5,6-dibromo-2,4-difluoronicotinate is unique due to its specific combination of bromine and fluorine substitutions on the nicotinic acid derivative
Properties
Molecular Formula |
C10H9Br2F2NO2 |
|---|---|
Molecular Weight |
372.99 g/mol |
IUPAC Name |
tert-butyl 5,6-dibromo-2,4-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H9Br2F2NO2/c1-10(2,3)17-9(16)4-6(13)5(11)7(12)15-8(4)14/h1-3H3 |
InChI Key |
JGIHUTSESKAURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(N=C1F)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)

![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)



![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)



![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)



